

# Application Notes and Protocols for Adonixanthin Use in Aquaculture Feed Formulations

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## Compound of Interest

Compound Name: *Adonixanthin*

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## Introduction

**Adonixanthin**, a keto-carotenoid, holds significant promise as a feed additive in aquaculture. As a potent antioxidant and a precursor to astaxanthin, it plays a crucial role in enhancing the pigmentation, health, and overall quality of farmed aquatic species. These application notes provide a comprehensive overview of the use of **adonixanthin** and its close analog, astaxanthin, in aquaculture feed formulations, summarizing key findings and providing detailed experimental protocols.

Note on Data: Peer-reviewed studies with specific quantitative data on **adonixanthin** are limited. Therefore, data from studies on astaxanthin, a structurally and functionally similar carotenoid often found alongside **adonixanthin**, are presented here as a close proxy to illustrate the potential effects and inclusion levels. It is widely accepted in aquaculture research that the biological activities of these related carotenoids are comparable.

## Application Notes

### Pigmentation Enhancement

**Adonixanthin** contributes to the vibrant red and orange hues desirable in many aquaculture species, such as salmonids, shrimp, and ornamental fish. Carotenoids are deposited in the skin

and muscle tissue, directly influencing consumer appeal and market value.[1][2][3][4] The intensity of pigmentation is generally dose-dependent, with higher inclusion levels of carotenoids in the feed leading to greater color saturation in the animal tissues.[3][5]

## Antioxidant and Health Benefits

**Adonixanthin** exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in intensively farmed aquatic animals.[6] Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage, impaired immune function, and reduced growth. By scavenging free radicals, **adonixanthin** helps to protect cells from damage, thereby improving the overall health, stress tolerance, and disease resistance of the animals.[7][8][9]

The antioxidant activity of **adonixanthin** is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a primary regulator of cellular antioxidant responses.

## Growth Performance and Feed Utilization

Dietary supplementation with carotenoids like **adonixanthin** has been shown to improve growth performance and feed utilization in various aquaculture species.[10][11] These improvements may be attributed to the antioxidant effects that lead to better overall health and more efficient nutrient absorption. Studies have shown that optimal levels of carotenoid supplementation can lead to increased final body weight, weight gain rate, and specific growth rate, while improving the feed conversion ratio.[10][11]

## Data Presentation

The following tables summarize quantitative data from studies on astaxanthin supplementation in aquaculture, serving as a reference for the potential effects of **adonixanthin**.

Table 1: Effects of Astaxanthin Supplementation on Growth Performance in Rainbow Trout (*Oncorhynchus mykiss*)

Dietary Astaxanthin (mg/kg)	Initial Body Weight (g)	Final Body Weight (g)	Weight Gain (%)	Specific Growth Rate (%/day)	Feed Conversion Ratio
0 (Control)	18.5 ± 0.2	120.3 ± 3.5	550.3 ± 20.1	2.65 ± 0.05	1.15 ± 0.03
50	18.6 ± 0.3	122.1 ± 4.1	556.5 ± 22.3	2.67 ± 0.06	1.13 ± 0.04
75	18.4 ± 0.2	123.5 ± 3.8	571.2 ± 19.8	2.71 ± 0.04	1.11 ± 0.02
100	18.5 ± 0.3	121.8 ± 4.5	558.4 ± 24.1	2.68 ± 0.07	1.14 ± 0.05

Data adapted from a 10-week feeding trial.[\[3\]](#)

Table 2: Effects of Astaxanthin Supplementation on Muscle Pigmentation in Rainbow Trout (*Oncorhynchus mykiss*)

Dietary Astaxanthin (mg/kg)	Muscle Astaxanthin (mg/kg)	Lightness (L)	Redness (a)	Yellowness (b*)
0 (Control)	0.2 ± 0.05	55.2 ± 1.1	1.5 ± 0.3	8.7 ± 0.5
50	3.8 ± 0.4	50.1 ± 0.9	12.4 ± 0.8	15.2 ± 0.7
75	5.2 ± 0.6	48.5 ± 1.0	15.8 ± 1.1	18.9 ± 0.9
100	6.1 ± 0.7	49.2 ± 0.8	14.9 ± 0.9	17.6 ± 0.8

Data adapted from a 10-week feeding trial.[\[3\]](#)

Table 3: Effects of Astaxanthin Supplementation on Antioxidant Status in Rainbow Trout (*Oncorhynchus mykiss*)

Dietary Astaxanthin (mg/kg)	Catalase (U/mL)	Total Antioxidant Status (mmol/L)	Superoxide Dismutase (U/mL)
0 (Control)	150.3 ± 8.2	0.85 ± 0.04	250.6 ± 12.1
50	135.1 ± 7.5	1.12 ± 0.06	230.4 ± 10.5
75	132.8 ± 6.9	1.18 ± 0.07	235.1 ± 11.2
100	140.5 ± 7.8	1.15 ± 0.05	240.3 ± 11.8

Data adapted from a 10-week feeding trial.[\[3\]](#)

## Experimental Protocols

### Aquaculture Feed Formulation and Preparation

Objective: To prepare experimental diets with varying concentrations of **adonixanthin**.

Materials:

- Basal feed ingredients (e.g., fishmeal, soybean meal, fish oil, vitamin and mineral premix)
- **Adonixanthin** source (e.g., purified **adonixanthin**, or a natural source like *Phaffia rhodozyma* yeast)
- Mixer
- Pelletizer
- Dryer

Protocol:

- Formulate a basal diet that meets the nutritional requirements of the target species.
- Accurately weigh all dry ingredients for each experimental diet.
- Thoroughly mix the dry ingredients in a mixer for 15-20 minutes to ensure homogeneity.

- Prepare the **adonixanthin** premix. If using a purified source, dissolve it in a small amount of fish oil. If using a natural source, ensure it is finely ground.
- Add the fish oil and the **adonixanthin** premix to the dry ingredients and mix for another 10-15 minutes.
- Slowly add water to the mixture while mixing until a suitable consistency for pelleting is achieved.
- Pass the mixture through a pelletizer with a die of the appropriate size for the target species.
- Dry the pellets at a low temperature (e.g., 40-60°C) to a moisture content of less than 10% to prevent mold growth and nutrient degradation.
- Store the experimental diets in airtight containers in a cool, dark place until use.

## Pigmentation Measurement

Objective: To quantify the color of fish flesh or skin.

Materials:

- Colorimeter (e.g., Minolta Chroma Meter)
- White calibration plate
- Anesthetic (e.g., tricaine methanesulfonate - MS-222)

Protocol:

- Calibrate the colorimeter using the white calibration plate according to the manufacturer's instructions.
- Anesthetize the fish to minimize stress and movement.
- Take color measurements from a consistent location on the fish (e.g., dorsal muscle, skin behind the pectoral fin).
- Record the L\* (lightness), a\* (redness-greenness), and b\* (yellowness-blueness) values.

- Take multiple readings from each fish and average the results.

## Antioxidant Activity Assays

Objective: To measure the antioxidant capacity of tissues from fish fed with **adonixanthin**-supplemented diets.

### a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that is reduced in the presence of an antioxidant, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

- Prepare a stock solution of DPPH in methanol.
- Prepare tissue homogenates from the fish (e.g., liver, muscle).
- Add the tissue homogenate to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculate the percentage of DPPH radical scavenging activity.

### b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is converted to its radical cation ( $\text{ABTS}^{\bullet+}$ ) by oxidation. In the presence of an antioxidant, the  $\text{ABTS}^{\bullet+}$  is reduced, causing a decolorization that can be measured spectrophotometrically.

Protocol:

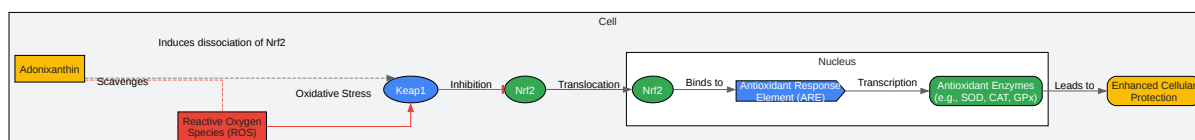
- Prepare the ABTS radical cation solution by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

- Prepare tissue homogenates from the fish.
- Add the tissue homogenate to the ABTS•+ solution.
- Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
- Measure the absorbance at a specific wavelength (e.g., 734 nm).
- Calculate the percentage of ABTS•+ scavenging activity.

## Mandatory Visualization

### Adonixanthin-Mediated Nrf2 Signaling Pathway

The following diagram illustrates the proposed mechanism by which **adonixanthin** enhances the antioxidant defense system in aquatic animals through the activation of the Nrf2 signaling pathway.

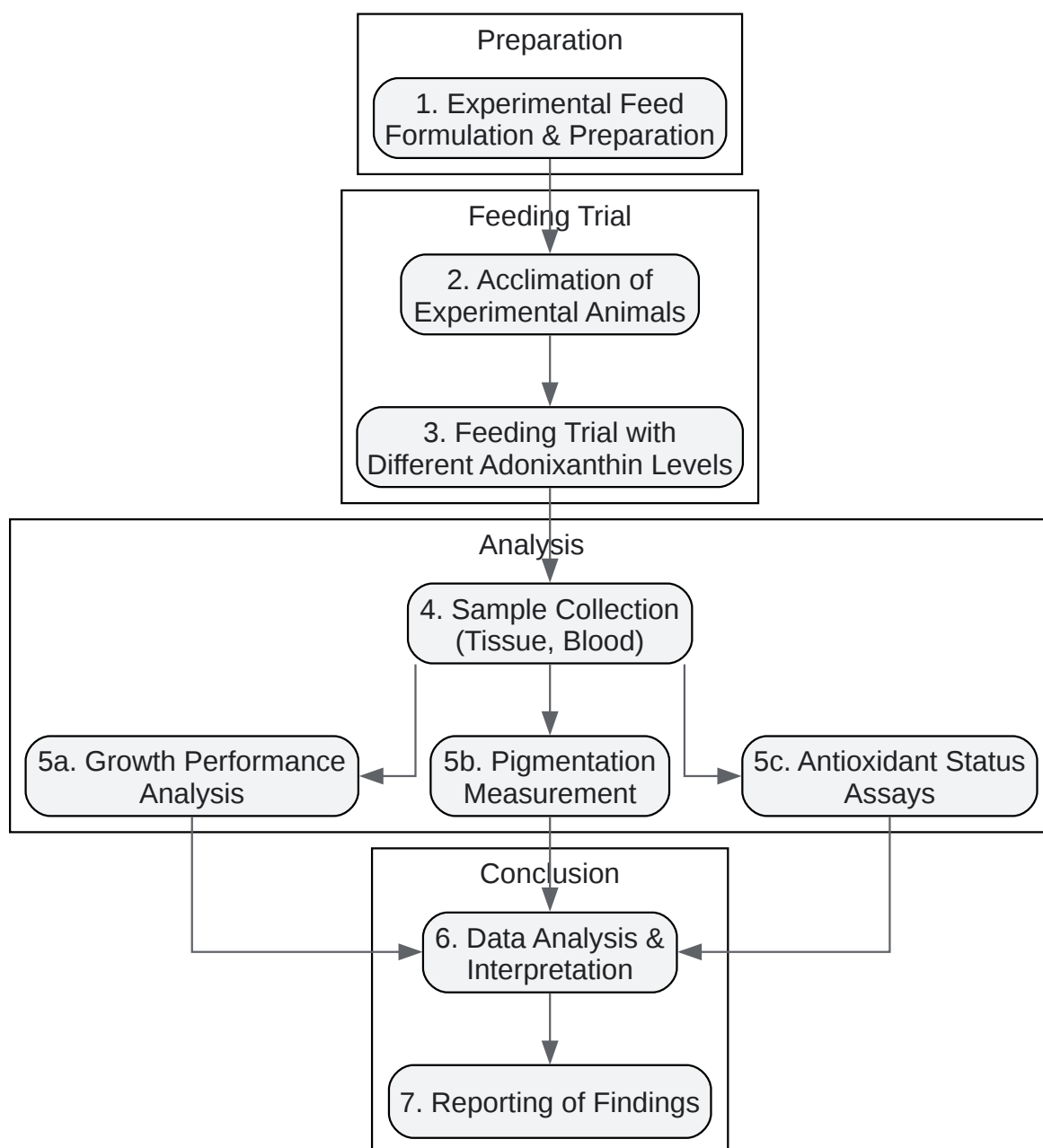


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Caption: **Adonixanthin** activates the Nrf2 antioxidant pathway.

## Experimental Workflow for Evaluating Adonixanthin in Aquaculture Feed

This diagram outlines the key steps in an experimental study to assess the efficacy of **adonixanthin** as a feed additive.



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Caption: Workflow for **adonixanthin** aquaculture feed trials.

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